molecular formula C7H10ClN3O2 B1378075 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride CAS No. 1187933-09-0

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1378075
CAS No.: 1187933-09-0
M. Wt: 203.62 g/mol
InChI Key: URQAVQIUBWQECL-UHFFFAOYSA-N
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Description

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structure and properties, which make it a valuable compound in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

The synthesis of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride typically involves several steps. One common method starts with the preparation of 5-Amino-pyrazine-2-carboxylic acid, which is then esterified using ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Scientific Research Applications

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride can be compared with other similar compounds such as:

    5-Methylpyrazine-2-carboxylic acid: This compound has a similar structure but with a methyl group instead of an amino group.

    2-Aminothiazole-5-carboxylic acid ethyl ester: This compound has a thiazole ring instead of a pyrazine ring.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research .

Properties

IUPAC Name

ethyl 5-aminopyrazine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-2-12-7(11)5-3-10-6(8)4-9-5;/h3-4H,2H2,1H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQAVQIUBWQECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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